An In-depth Technical Guide to the Chemical Properties of 3-Chloropyridine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of 3-Chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloropyridine-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological activities exhibited by related pyridine carboxamide derivatives. Visualizations of synthetic pathways and conceptual frameworks for structure-activity relationship studies are included to facilitate a deeper understanding for researchers in drug discovery and development.
Core Chemical and Physical Properties
3-Chloropyridine-2-carboxamide, also known as 3-chloropicolinamide, is a chlorinated derivative of pyridine-2-carboxamide. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group at positions 3 and 2 respectively, makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Chloropyridine-2-carboxamide. The majority of this data is computationally derived and sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | PubChem[1] |
| Molecular Weight | 156.57 g/mol | PubChem[1] |
| Exact Mass | 156.0090405 Da | PubChem[1] |
| Monoisotopic Mass | 156.0090405 Da | PubChem[1] |
| Topological Polar Surface Area | 56 Ų | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| CAS Number | 114080-95-4 | PubChem[1] |
| IUPAC Name | 3-chloropyridine-2-carboxamide | PubChem[1] |
| SMILES | C1=CC(=C(N=C1)C(=O)N)Cl | PubChem[1] |
| InChI | InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | PubChem[1] |
| InChIKey | HQHTWOUEFQKMAQ-UHFFFAOYSA-N | PubChem[1] |
Spectral Data
Detailed spectral data for 3-Chloropyridine-2-carboxamide is not extensively published. However, the expected characteristic spectral features can be inferred from related structures. The following table provides a summary of expected and observed spectral data for similar compounds.
| Spectral Data Type | Expected/Observed Peaks for Related Compounds |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-9.0 ppm range. Amide protons (NH₂) typically appear as broad singlets. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the amide group is anticipated to be further downfield, typically >160 ppm. |
| IR Spectroscopy | Characteristic peaks include N-H stretching of the amide group (around 3200-3400 cm⁻¹), a strong C=O stretching band for the amide (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of 3-Chloropyridine-2-carboxamide was not found, a general methodology can be derived from the synthesis of structurally similar compounds, such as 3-chloropyrazine-2-carboxamide.[3]
General Synthesis of 3-Halopyridine-2-carboxamides
A common route for the synthesis of 3-halopyridine-2-carboxamides involves the partial hydrolysis of the corresponding 3-halopyridine-2-carbonitrile. This method is often preferred due to higher yields compared to direct amidation of the pyridine ring.[3]
Materials:
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3-Chloropyridine-2-carbonitrile
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Concentrated sulfuric acid
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Deionized water
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Ammonium hydroxide solution
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Hydrolysis: 3-Chloropyridine-2-carbonitrile is carefully added to concentrated sulfuric acid at a controlled temperature (typically 0-5°C). The mixture is stirred until the nitrile is fully dissolved.
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Reaction Quenching: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring to quench the reaction.
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Neutralization: The acidic solution is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution, while maintaining a low temperature. This step results in the precipitation of the crude 3-Chloropyridine-2-carboxamide.
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Isolation: The precipitate is collected by vacuum filtration and washed with cold deionized water.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-Chloropyridine-2-carboxamide.
Characterization Methods
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
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Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined to confirm the empirical formula.
Biological Activity
While specific biological activity data for 3-Chloropyridine-2-carboxamide is limited in the available literature, the broader class of pyridine carboxamides has been extensively studied and shown to exhibit a wide range of biological activities.[4] Derivatives of the isomeric 2-chloropyridine-3-carboxamide have reported fungicidal activities.[2]
Furthermore, structurally related N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties.[5] Some of these compounds have shown notable activity against Mycobacterium tuberculosis and other pathogenic bacteria.[3][6][7] The mechanism of action for some of these related compounds has been explored through molecular docking studies, with potential targets including mycobacterial enoyl-ACP reductase (InhA).[3][6] These findings suggest that 3-Chloropyridine-2-carboxamide could serve as a valuable scaffold for the development of novel therapeutic agents.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of 3-Chloropyridine-2-carboxamide derivatives.
Caption: A generalized workflow for the synthesis and evaluation of 3-Chloropyridine-2-carboxamide.
Conceptual Diagram of Structure-Activity Relationship (SAR)
This diagram illustrates the logical relationship in a typical SAR study for developing new bioactive compounds based on the 3-Chloropyridine-2-carboxamide scaffold.
Caption: Conceptual flow of a Structure-Activity Relationship (SAR) study.
Conclusion
3-Chloropyridine-2-carboxamide is a compound of considerable interest due to its versatile chemical nature and its potential as a building block for the synthesis of biologically active molecules. While comprehensive experimental data for this specific compound is somewhat limited, analysis of its structural analogs provides valuable insights into its likely properties and reactivity. The synthetic routes and characterization methods outlined in this guide, along with the exploration of the biological potential of the broader pyridine carboxamide class, offer a solid foundation for researchers. Further investigation into the specific properties and biological activities of 3-Chloropyridine-2-carboxamide is warranted and could lead to the development of novel pharmaceuticals and functional materials.
References
- 1. 3-Chloropyridine-2-carboxamide | C6H5ClN2O | CID 13924706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]
